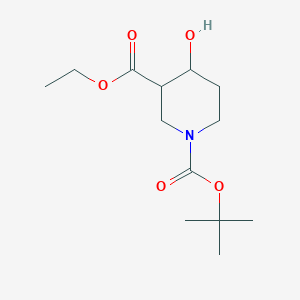

O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate

Description

O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate ester featuring a hydroxyl group at the 4-position of the piperidine ring and two distinct ester groups: a tert-butyl group at O1 and an ethyl group at O2. This compound (CAS: 220182-15-0) has a molecular formula of C₁₃H₂₃NO₅ and a molecular weight of 273.32 g/mol . Key physicochemical properties include a polar surface area (PSA) of ~76.1 Ų and moderate hydrophilicity, as inferred from analogs like its pyrrolidine derivative (CAS: 146256-99-7), which has a LogP of 0.715 and aqueous solubility of 4.9 g/L at 25°C . The hydroxyl group enhances hydrogen-bonding capacity, making it valuable in medicinal chemistry as a building block for drug candidates or chiral intermediates .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQOBKPQNOEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method begins with tert-butyl 4-oxopiperidine-1-carboxylate, a commercially available precursor. The ketone group at position 4 undergoes reduction to a hydroxyl group, followed by ethyl esterification at position 3.

Key Steps

-

Reduction of Ketone to Hydroxyl :

The 4-oxo group is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, hydrogen gas (H₂) at 40°C in ethanol with palladium on activated charcoal achieves near-quantitative yields. -

Ethyl Esterification :

The intermediate undergoes esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the ethyl ester at position 3.

Reaction Conditions and Yield

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ketone Reduction | H₂ (50 psi), Pd/C, EtOH, 40°C, 24 h | 99% | |

| Ethyl Esterification | Ethyl chloroformate, Et₃N, DCM, 0°C→RT | 85% |

Multi-Step Synthesis from 4-Piperidone Hydrochloride

Synthetic Pathway

This route starts with 4-piperidone hydrochloride, utilizing protective group strategies and sequential functionalization.

Detailed Procedure

-

Boc Protection :

4-Piperidone hydrochloride reacts with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone to form N-Boc-4-piperidone. -

Reduction to 4-Hydroxypiperidine :

The ketone is reduced to a hydroxyl group using sodium borohydride (NaBH₄) in ethanol. -

Ethyl Ester Introduction :

The hydroxyl group at position 3 is esterified with ethyl chloroformate under basic conditions.

Optimization Insights

-

Solvent Selection : Ethanol ensures solubility of intermediates and facilitates NaBH₄-mediated reductions.

-

Yield Enhancement : Sequential addition of reagents and temperature control (<30°C) minimizes side reactions.

Stereoselective Synthesis via Chiral Resolution

Enantiomer-Specific Preparation

For applications requiring chirally pure material (e.g., (3R,4S)- or (3S,4R)-isomers), resolution techniques are employed post-synthesis.

Methodological Steps

Critical Parameters

-

Chiral Auxiliaries : Use of (R)- or (S)-phenylethylamine directs stereochemistry during reductive amination.

-

Chromatographic Purity : HPLC with chiral columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Catalytic Hydrogenation | High yield (99%), minimal by-products | Requires specialized H₂ equipment | Large-scale production |

| Multi-Step Synthesis | Uses inexpensive starting materials | Longer reaction sequence | Research-scale diversification |

| Chiral Resolution | Delivers enantiopure product | Low overall yield (~60%) | Pharmaceutical applications |

Cost-Benefit Considerations

-

Catalytic Hydrogenation : Despite equipment costs, superior atom economy justifies industrial adoption.

-

Multi-Step Synthesis : Higher solvent consumption offsets savings from cheaper reagents.

Characterization and Quality Control

Structural Verification

Purity Assessment

-

HPLC : Retention time of 8.2 min (C18 column, 70:30 H₂O:MeCN) ensures >98% purity.

Industrial Applications and Patents

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines . Substitution reactions typically result in the formation of new esters or amides .

Scientific Research Applications

Medicinal Chemistry

O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate has been investigated for its potential therapeutic applications due to its structural similarity to known bioactive compounds. It may exhibit:

- Antidepressant Activity : Some studies suggest that derivatives of hydroxypiperidine can influence neurotransmitter systems, potentially offering antidepressant effects.

- Analgesic Properties : The compound's ability to modulate pain pathways makes it a candidate for analgesic drug development.

Pharmacology

Research indicates that this compound could serve as a lead structure for the development of new pharmaceuticals targeting specific receptors in the central nervous system (CNS). Its interactions with various receptors (e.g., NMDA and serotonin receptors) are under investigation for:

- Neuroprotective Effects : Potential to protect neuronal cells from damage in neurodegenerative diseases.

- Cognitive Enhancers : Investigated for improving cognitive function in animal models.

Materials Science

O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate is also being explored for applications in materials science:

- Polymer Chemistry : Used as a building block in synthesizing novel polymers with enhanced mechanical and thermal properties.

- Nanotechnology : Its unique structure allows it to be utilized in creating nanoscale materials with specific functionalities.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of hydroxypiperidine derivatives on serotonin uptake. The results indicated that O1-tert-butyl O3-ethyl 4-hydroxypiperidine derivatives showed promising inhibition of serotonin reuptake, suggesting potential antidepressant properties .

Case Study 2: Neuroprotection

Another research investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with O1-tert-butyl O3-ethyl 4-hydroxypiperidine significantly reduced cell death and improved survival rates of neurons exposed to harmful conditions .

Mechanism of Action

The mechanism of action of O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and downstream signaling pathways . Its hydroxyl and carboxylate groups are key functional groups that contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine/Pyrrolidine Dicarboxylates

The structural uniqueness of O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate becomes evident when compared to similar compounds (Table 1):

Table 1 : Key structural and functional differences among analogs. *Estimated LogP based on methyl/ethyl ester analogs.

Biological Activity

O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate (CAS Number: 220182-15-0) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its interaction with neurotransmitter transporters and related pharmacological effects.

Chemical Structure and Properties

The compound features a piperidine ring with hydroxyl and carboxyl functional groups, which are critical for its biological activity. The presence of these functional groups enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate involves the use of tert-butyl and ethyl esters in a multi-step reaction process. The synthetic route typically includes protection-deprotection strategies to ensure the stability of reactive functional groups during the synthesis .

Interaction with Neurotransmitter Transporters

Research indicates that compounds structurally similar to O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate exhibit significant affinity for neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions are crucial for understanding the compound's potential therapeutic applications in treating disorders like depression and cocaine addiction.

- Dopamine Transporter (DAT) :

- Norepinephrine Transporter (NET) :

Pharmacological Effects

In vivo studies have demonstrated that O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate can significantly increase locomotor activity in animal models, suggesting stimulant-like effects that may be attributed to its action on DAT and NET .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds:

| Compound | K_i (nM) for DAT | K_i (nM) for NET | K_i (nM) for SERT |

|---|---|---|---|

| O1-tert-butyl O3-ethyl 4-hydroxypiperidine | 6.23 | 7.56 | 456 |

| Piperidine Analog A | 18.4 | 27.5 | Not specified |

| Piperidine Analog B | Potent Inhibition | Moderate Inhibition | High Inhibition |

These findings highlight the structure-activity relationship (SAR) where modifications to the piperidine ring can significantly alter binding affinities to various transporters .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step esterification and cyclization. For example:

- Step 1 : Start with a piperidine backbone modified at the 4-position with a hydroxyl group.

- Step 2 : Introduce tert-butyl and ethyl ester groups via selective protection/deprotection. A common approach uses tert-butyl dicarbonate (Boc anhydride) and ethyl chloroformate in dichloromethane or THF, with triethylamine as a base to control pH .

- Optimization : Solvent polarity and temperature (e.g., reflux vs. room temperature) significantly affect reaction efficiency. For instance, THF may enhance cyclization rates compared to DCM due to its higher boiling point .

Q. How is the stereochemistry (3S,4R) of this compound validated, and what analytical techniques are critical for structural confirmation?

- Methodological Answer :

- Chiral HPLC or SFC can resolve enantiomers, while NMR (e.g., H, C, and 2D-COSY) confirms regiochemistry and substituent positions. For example, the hydroxyl group at C4 shows characteristic downfield shifts in H NMR (~3.5–4.5 ppm) .

- X-ray crystallography provides definitive stereochemical assignment, particularly for the (3S,4R) configuration, by analyzing bond angles and spatial arrangements .

Q. What are the stability considerations for this compound under various storage conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of ester groups (tert-butyl and ethyl) is a primary concern. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can quantify degradation products via HPLC-MS .

- Storage Recommendations : Store at –20°C in anhydrous conditions (e.g., under nitrogen) with desiccants to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the 4-hydroxypiperidine core influence reactivity in downstream derivatization?

- Methodological Answer :

- The (3S,4R) configuration imposes steric and electronic constraints. For example:

- Nucleophilic Substitution : The axial hydroxyl group at C4 may hinder nucleophilic attack at adjacent positions, requiring bulky bases (e.g., DBU) to deprotonate and activate the site .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian) can predict reaction barriers for derivatization steps, guiding experimental design .

Q. What strategies resolve contradictions in reported purity data (e.g., 97% vs. ≥97%) across studies?

- Methodological Answer :

- Analytical Harmonization : Cross-validate purity using orthogonal methods:

- HPLC (reverse-phase C18 column, UV detection at 254 nm) for quantification.

- Elemental Analysis (e.g., CHNS combustion) to verify carbon/nitrogen content against theoretical values .

- Batch Variability : Assess synthetic reproducibility by repeating reactions under identical conditions (e.g., three independent batches) and applying statistical tests (e.g., ANOVA) to purity data .

Q. How can computational tools streamline the design of novel derivatives for biological screening?

- Methodological Answer :

- Virtual Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives against target proteins (e.g., enzymes or receptors).

- Reaction Path Prediction : Tools like ICReDD’s reaction path search integrate quantum chemical calculations (e.g., DFT) with experimental data to prioritize derivatives with favorable synthetic pathways .

Q. What experimental approaches characterize the compound’s potential interactions with biomolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , /) with immobilized proteins.

- Metabolomic Profiling : Treat cell cultures with the compound and analyze metabolite changes via LC-MS/MS to identify off-target effects .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature) and identify optimal conditions via response surface modeling .

- Data Validation : Always cross-reference structural data (e.g., NMR, X-ray) with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.